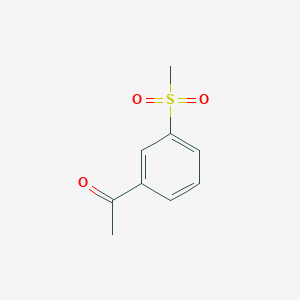

1-(3-Methanesulfonylphenyl)ethan-1-one

Description

Significance and Research Rationale for Methanesulfonylphenyl Ethanones in Contemporary Organic Chemistry

Methanesulfonylphenyl ethanones, and more broadly, compounds containing a sulfone functional group, are of substantial interest in modern organic chemistry, primarily due to their prevalence in pharmaceuticals and their utility as synthetic intermediates. iomcworld.com The sulfone group is a key pharmacophore found in a wide array of therapeutic agents, including antibiotics, anticancer drugs, and diuretics. google.comtandfonline.comnih.gov

The primary research rationale for investigating compounds like 1-(3-Methanesulfonylphenyl)ethan-1-one stems from their role as crucial precursors in the synthesis of complex, biologically active molecules. iomcworld.com Notably, derivatives of methanesulfonylphenyl ethanone (B97240) are pivotal intermediates in the manufacturing of selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs). google.comgoogle.comgoogle.com For example, a structurally related isomer, 1-(4-methylsulfonylphenyl)ethanone, is a known building block for Etoricoxib, a widely used COX-2 inhibitor. google.comgoogle.com The development of efficient synthetic routes to these intermediates is a key focus, as it directly impacts the accessibility and cost of the final pharmaceutical products. google.com

The presence of the sulfonyl group, a strong electron-withdrawing moiety, significantly influences the reactivity of the molecule, providing unique pathways for further chemical transformations. nih.gov This makes methanesulfonylphenyl ethanones versatile scaffolds for developing new chemical entities in drug discovery programs. nih.gov The ongoing search for novel therapeutics with improved efficacy and safety profiles continues to drive academic and industrial interest in the synthesis and application of this class of compounds. nih.govresearchgate.net

Structural Characteristics of this compound and Functional Group Analysis

This compound is an aromatic ketone with the chemical formula C₉H₁₀O₃S. chemicalbook.com Its structure consists of a benzene (B151609) ring substituted at the 1- and 3- positions.

Phenyl Group : The core of the molecule is a stable aromatic phenyl ring. The substitution pattern is meta (1,3-), which influences the electronic and steric environment of the ring and its substituents.

Ethanone (Acetyl) Group : Attached to the first carbon of the phenyl ring is an ethanone group (-COCH₃). This functional group, a type of ketone, consists of a carbonyl group (C=O) bonded to a methyl group and the aromatic ring. The carbonyl group is polar and can participate in various organic reactions, such as nucleophilic additions and condensations at the alpha-carbon. nih.gov Acetophenone (B1666503) and its derivatives are common synthons in the preparation of a wide range of pharmaceuticals and heterocyclic compounds. nih.govontosight.ai

Methanesulfonyl (Methylsulfonyl) Group : At the third position of the phenyl ring is a methanesulfonyl group (-SO₂CH₃). This sulfone group contains a sulfur atom double-bonded to two oxygen atoms and single-bonded to a methyl group and the phenyl ring. It is a highly polar and strong electron-withdrawing group due to the high oxidation state of the sulfur atom. nih.gov This property significantly deactivates the aromatic ring towards electrophilic substitution and influences the reactivity of other functional groups on the ring. The stability of the sulfone group makes it a common feature in drug molecules. tandfonline.comnih.gov

The combination of an electron-withdrawing methanesulfonyl group and a moderately deactivating acetyl group makes the aromatic ring electron-deficient. This electronic nature is a key determinant of the compound's reactivity in further synthetic modifications.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1877-66-3 | chemicalbook.comhoffmanchemicals.com |

| Molecular Formula | C₉H₁₀O₃S | chemicalbook.comhoffmanchemicals.com |

| Molecular Weight | 198.24 g/mol | chemicalbook.comhoffmanchemicals.com |

| Boiling Point (Predicted) | 394.5 ± 34.0 °C | chemicalbook.com |

| Melting Point | 102-105 °C | hoffmanchemicals.com |

| Density (Predicted) | 1.218 ± 0.06 g/cm³ | chemicalbook.com |

Overview of Current Academic Research Trajectories for the Compound

Current academic research involving this compound and its structural analogs is primarily focused on two main trajectories: synthetic methodology and medicinal chemistry.

In the realm of synthetic methodology , researchers are continuously seeking to develop more efficient, cost-effective, and environmentally benign processes for preparing methanesulfonylphenyl ethanones. google.com Given their importance as pharmaceutical intermediates, optimizing their synthesis is of high commercial and academic interest. This includes exploring novel catalytic systems, alternative starting materials, and one-pot reaction sequences to improve yields and reduce waste. google.com

In medicinal chemistry , the focus lies on utilizing these compounds as building blocks for new drug candidates. The well-established role of related structures as intermediates for COX-2 inhibitors provides a strong foundation for this research. google.comgoogle.com Academic efforts are directed towards synthesizing novel series of compounds derived from the methanesulfonylphenyl ethanone scaffold to explore their potential as inhibitors of other enzymes or as agents for various therapeutic targets. nih.govnih.govrsc.org The sulfone moiety is recognized for its ability to form hydrogen bonds and for its metabolic stability, making it an attractive feature in drug design. google.comtandfonline.com Research continues to explore how modifications of the ethanone and sulfone groups on the phenyl ring can lead to new compounds with enhanced biological activity and selectivity. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylsulfonylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-7(10)8-4-3-5-9(6-8)13(2,11)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBGSIFAYKVMKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Methanesulfonylphenyl Ethan 1 One

Established Synthetic Routes for the Meta-Isomer

Established synthetic routes for the meta-isomer of 1-(methanesulfonylphenyl)ethan-1-one primarily involve either the direct introduction of the acetyl group onto a pre-functionalized benzene (B151609) ring or the construction of the molecule from smaller, pre-functionalized precursors in a convergent manner.

Direct Synthetic Approaches

Direct synthetic approaches typically begin with a benzene ring already bearing the methanesulfonyl group at the meta position, followed by the introduction of the acetyl group. Alternatively, a precursor with an acetyl group can be functionalized to introduce the sulfonyl moiety.

One common direct method is the Friedel-Crafts acylation of methylsulfonylbenzene. In this electrophilic aromatic substitution reaction, methylsulfonylbenzene is treated with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.orgsigmaaldrich.comchemguide.co.ukmasterorganicchemistry.com The methanesulfonyl group is a meta-directing deactivator, which selectively guides the incoming acetyl group to the desired position on the aromatic ring. However, the deactivating nature of the sulfonyl group can make this reaction sluggish, often requiring harsh reaction conditions. masterorganicchemistry.com

Another direct approach involves the sulfonation of acetophenone (B1666503). This method treats acetophenone with a sulfonating agent, such as fuming sulfuric acid (H₂SO₄/SO₃), to introduce a sulfonic acid group onto the aromatic ring. The acetyl group is also meta-directing, leading to the formation of 3-acetylbenzenesulfonic acid. Subsequent conversion of the sulfonic acid to the sulfonyl chloride, followed by reaction with a methylating agent, can yield the target compound. A related patent describes the synthesis of 3-hydroxyacetophenone from acetophenone, which proceeds through a 3-sulfonic acetophenone intermediate. googleapis.com

Convergent Syntheses Involving Key Precursors

A notable convergent strategy is the reaction of an organometallic reagent with a nitrile . Specifically, a Grignard reagent, such as 3-(methylsulfonyl)phenylmagnesium bromide, can be reacted with acetonitrile. The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile, forming an intermediate imine which, upon acidic hydrolysis, yields the desired ketone, 1-(3-methanesulfonylphenyl)ethan-1-one. libretexts.orgvedantu.comumkc.eduyoutube.comcerritos.edu This method is advantageous as it constructs the carbon-carbon bond of the ethyl group in a single step.

| Reagent 1 | Reagent 2 | Product | Reaction Type | Reference |

| 3-(Methylsulfonyl)phenylmagnesium bromide | Acetonitrile | This compound | Grignard Reaction | libretexts.orgumkc.edu |

| Methylsulfonylbenzene | Acetyl Chloride/AlCl₃ | This compound | Friedel-Crafts Acylation | organic-chemistry.orgmasterorganicchemistry.com |

| 1-(3-(Methylthio)phenyl)ethanone | Oxidizing Agent (e.g., H₂O₂) | This compound | Oxidation | organic-chemistry.orgresearchgate.net |

Precursor Chemistry and Intermediate Transformations in this compound Synthesis

The synthesis of this compound often relies on the strategic manipulation of precursors and the transformation of key intermediates. These steps are crucial for introducing the required functional groups and building the final molecular architecture.

Utilization of Halogenated Intermediates, e.g., 2-Bromo-1-(3-methanesulfonylphenyl)ethan-1-one

Halogenated intermediates, particularly α-bromoketones, are valuable precursors in organic synthesis due to their high reactivity, allowing for a variety of subsequent transformations. The synthesis of 2-bromo-1-(3-methanesulfonylphenyl)ethan-1-one can be achieved by the direct bromination of this compound. This reaction is typically carried out using a brominating agent such as bromine (Br₂) in a suitable solvent like chloroform, often at controlled temperatures to prevent side reactions. nih.gov The synthesis of the analogous para-isomer, 2-bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone, is well-documented and involves the bromination of the corresponding acetophenone. jingyepharma.comchemicalbook.comresearchgate.net This halogenated intermediate can then be used in various nucleophilic substitution reactions to introduce a wide range of functional groups at the α-position to the carbonyl.

| Starting Material | Reagent | Product | Reaction Type | Reference |

| 1-(3-Nitrophenyl)ethanone | Bromine | 2-Bromo-1-(3-nitrophenyl)ethanone | Bromination | nih.gov |

| 1-[4-(Methylsulfonyl)phenyl]-1-ethanone | Bromine | 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone | Bromination | jingyepharma.com |

Strategies for Sulfonyl Group Introduction and Oxidation Pathways

The introduction of the sulfonyl group is a critical step in the synthesis of this compound. A common and effective strategy involves the oxidation of a corresponding thioether (sulfide) precursor. For instance, 1-(3-(methylthio)phenyl)ethanone can be oxidized to the target sulfone. organic-chemistry.orgresearchgate.net This transformation can be achieved using a variety of oxidizing agents. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, often used in the presence of a catalyst. organic-chemistry.org Other oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) and Oxone® are also effective. chemicalbook.com The choice of oxidant and reaction conditions allows for control over the oxidation state, enabling the selective formation of either the sulfoxide (B87167) or the sulfone. organic-chemistry.org

The introduction of the sulfonyl group can also be accomplished through sulfonylation reactions. For example, an aromatic ring can be sulfonylated using a sulfonyl chloride in the presence of a Lewis acid, a reaction mechanistically similar to Friedel-Crafts acylation.

| Substrate | Oxidizing Agent | Product | Reference |

| 1-(3-(Methylthio)phenyl)ethanone | Hydrogen Peroxide | This compound | organic-chemistry.org |

| Thioethers | Oxone® | Sulfones | chemicalbook.com |

| Sulfides | m-CPBA | Sulfones | organic-chemistry.org |

Advanced Synthetic Strategies and Process Optimization

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. tandfonline.comtandfonline.comresearchgate.netnih.govresearchgate.net The application of microwave irradiation can be particularly beneficial for sluggish reactions, such as the Friedel-Crafts acylation of deactivated aromatic rings. The synthesis of diaryl sulfones via microwave-assisted copper-catalyzed coupling of aryl boronic acids and sodium sulfinates has been reported, demonstrating the potential of this technology in forming C-S bonds efficiently. tandfonline.com

Flow chemistry represents another significant advancement in chemical synthesis, offering advantages in terms of safety, scalability, and process control. acs.orgnih.govrsc.orgrsc.orgresearchgate.net Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved selectivity and yields. The electrochemical flow synthesis of sulfoxides and sulfones has been demonstrated as an efficient and electrolyte-free method. acs.orgnih.gov This approach can be particularly useful for oxidation reactions, where precise control can prevent over-oxidation and the formation of byproducts.

| Strategy | Advantages | Key Features | Reference |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reactions | Use of microwave irradiation to accelerate chemical reactions | tandfonline.comtandfonline.comresearchgate.net |

| Flow Chemistry | Enhanced safety, scalability, and process control | Reactions are carried out in a continuous stream rather than in a batch | acs.orgnih.govrsc.org |

| Process Optimization | Improved efficiency, sustainability, and cost-effectiveness | Catalyst selection, use of green solvents, optimization of reaction conditions | researchgate.netresearchgate.netgoogle.com |

Catalytic Systems in Synthesis of the Compound

The choice of catalytic system is pivotal in the synthesis of this compound, influencing reaction rates, yields, and selectivity. Both Friedel-Crafts acylation and the oxidation of a thioether precursor rely on specific catalysts to proceed efficiently.

For the Friedel-Crafts acylation of methyl phenyl sulfone, a strong Lewis acid catalyst is typically required to activate the acylating agent, usually acetyl chloride or acetic anhydride. rsc.org The methanesulfonyl group is a deactivating group, making the aromatic ring less susceptible to electrophilic attack. Therefore, robust catalytic systems are necessary. Common Lewis acid catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). nih.gov The catalyst is generally used in stoichiometric amounts because it complexes with the product ketone. nih.gov

| Catalyst | Acylating Agent | Solvent | Typical Temperature (°C) |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Acetyl Chloride | Dichloromethane | 0 - 25 |

| Ferric Chloride (FeCl₃) | Acetic Anhydride | Nitrobenzene | 25 - 60 |

| Boron Trifluoride (BF₃) | Acetyl Chloride | Carbon Disulfide | 0 - 25 |

The oxidation of 1-(3-(methylthio)phenyl)ethanone to the corresponding sulfone represents an alternative synthetic pathway. This transformation requires an oxidizing agent and often a catalyst to promote the reaction and ensure complete oxidation from the sulfide (B99878) to the sulfone. A variety of oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice. google.com Catalytic systems for this oxidation often involve transition metals. For instance, sodium tungstate (B81510) has been reported as an effective catalyst for the oxidation of sulfides to sulfones in the presence of hydrogen peroxide. google.com

| Oxidizing Agent | Catalyst | Solvent | Typical Temperature (°C) |

|---|---|---|---|

| Hydrogen Peroxide | Sodium Tungstate | Acetic Acid | 25 - 50 |

| Peracetic Acid | None (often used directly) | Acetic Acid | 20 - 40 |

| Potassium Permanganate | None (strong oxidant) | Water/Acetone | 0 - 25 |

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms for the synthesis of this compound is fundamental to optimizing reaction conditions and improving yields.

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The first step involves the reaction between the acylating agent (e.g., acetyl chloride) and the Lewis acid catalyst (e.g., AlCl₃) to form a highly electrophilic acylium ion. youtube.com This acylium ion is resonance-stabilized. The aromatic ring of methyl phenyl sulfone then acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as a sigma complex or arenium ion. The methanesulfonyl group, being a meta-director, will primarily direct the incoming acetyl group to the 3-position. In the final step, a weak base (such as the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acetyl group, restoring the aromaticity of the ring and yielding this compound. youtube.com

The oxidation of 1-(3-(methylthio)phenyl)ethanone to the sulfone involves a two-step process. The initial oxidation converts the sulfide to a sulfoxide. This is followed by a second oxidation of the sulfoxide to the sulfone. When using an oxidizing agent like hydrogen peroxide, the sulfur atom of the thioether acts as a nucleophile and attacks one of the oxygen atoms of the peroxide. This leads to the formation of the sulfoxide and a molecule of water. The sulfoxide can then undergo a further oxidation by another molecule of the oxidizing agent. The sulfur atom in the sulfoxide is electron-deficient due to the presence of the oxygen atom, making the second oxidation slower than the first. However, with a sufficient amount of a strong oxidizing agent and appropriate reaction conditions, the reaction proceeds to completion to form the more stable sulfone. google.com The use of a catalyst like sodium tungstate can facilitate both oxidation steps by forming a more reactive peroxo-tungstate species with the hydrogen peroxide.

Chemical Reactivity and Mechanistic Studies of 1 3 Methanesulfonylphenyl Ethan 1 One

Investigation of Nucleophilic Substitution Reactions Involving the Compound

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for 1-(3-Methanesulfonylphenyl)ethan-1-one, particularly when a suitable leaving group is present on the aromatic ring. The strong electron-withdrawing nature of both the methanesulfonyl (-SO₂CH₃) and acetyl (-COCH₃) groups significantly activates the phenyl ring towards attack by nucleophiles. This activation is most pronounced at the positions ortho and para to these deactivating groups.

While specific studies on nucleophilic substitution reactions directly on this compound are not extensively documented in publicly available literature, the principles of SNAr suggest that if a leaving group, such as a halogen, were present on the ring, it would be susceptible to displacement by strong nucleophiles. For instance, in analogous systems, the methylsulfone group itself can act as a leaving group under certain conditions, particularly when activated by other functionalities on the ring. The reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with diphenols via nucleophilic substitution polymerization highlights the utility of the methylsulfone as a leaving group in activated systems. rsc.org

The reaction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with various oxygen, sulfur, and nitrogen nucleophiles provides a relevant model for the expected reactivity. In these reactions, the fluorine atom is displaced by the nucleophile, driven by the strong electron-withdrawing effects of the nitro and pentafluorosulfanyl groups. researchgate.net A similar reactivity pattern would be anticipated for a halogenated derivative of this compound.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions of an Analogous Activated Aryl Halide

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Methoxide | KOH (5 equiv) | Methanol | 80 | 0.5 | 3-methoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 85 |

| Ethoxide | KOH (3 equiv) | Ethanol | 80 | 0.6 | 3-ethoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 83 |

| Phenoxide | K₂CO₃ (3 equiv) | DMF | 80 | 3 | 3-phenoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 67 |

| Thiophenoxide | K₂CO₃ (3 equiv) | DMF | 90 | 3 | 3-(phenylthio)-5-nitro-1-(pentafluorosulfanyl)benzene | 46 |

| Morpholine | K₂CO₃ (3 equiv) | DMF | 85 | 7 | 4-(3-nitro-5-(pentafluorosulfanyl)phenyl)morpholine | 63 |

Exploration of Electrophilic Aromatic Substitution Reactions on the Phenyl Ring of this compound

The phenyl ring of this compound is strongly deactivated towards electrophilic aromatic substitution due to the presence of two powerful electron-withdrawing groups: the methanesulfonyl group and the acetyl group. Both of these substituents are meta-directing. Consequently, any electrophilic attack on the aromatic ring is expected to be sluggish and to occur at the positions meta to both existing groups, which are carbons 4 and 6. purechemistry.org

For example, the nitration of acetophenone (B1666503), which has one deactivating acetyl group, proceeds with a mixture of concentrated nitric and sulfuric acids to yield predominantly m-nitroacetophenone. youtube.commasterorganicchemistry.com The presence of an additional deactivating group, the methanesulfonyl group, in this compound would further decrease the reactivity of the ring, requiring more forcing conditions for reactions like nitration or halogenation to proceed. Studies on the nitration of electron-rich acetophenones have shown that the reaction outcomes can be complex and are highly dependent on the reaction conditions. researchgate.net

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Typical Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitro-3-methanesulfonylphenyl)ethan-1-one and 1-(6-Nitro-3-methanesulfonylphenyl)ethan-1-one |

| Bromination | Br₂, FeBr₃ | 1-(4-Bromo-3-methanesulfonylphenyl)ethan-1-one and 1-(6-Bromo-3-methanesulfonylphenyl)ethan-1-one |

| Sulfonation | Fuming H₂SO₄ | 4-Acetyl-2-methanesulfonylbenzenesulfonic acid and 2-Acetyl-4-methanesulfonylbenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is highly unlikely to occur due to the strongly deactivated ring. |

Reactivity of the Ethanone (B97240) Carbonyl Group

The carbonyl group of the ethanone moiety is a primary site of reactivity in this compound, participating in a variety of condensation, reduction, and oxidation reactions.

Condensation Reactions and Adduct Formation

The α-hydrogens of the ethanone group are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in condensation reactions.

Claisen-Schmidt Condensation: This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base. This compound can react with various aromatic aldehydes to form chalcones (α,β-unsaturated ketones). nih.govipb.pt The presence of the electron-withdrawing methanesulfonyl group can influence the reactivity of the ketone and the properties of the resulting chalcone (B49325).

Knoevenagel Condensation: In this reaction, the ketone condenses with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst to yield a new C=C bond. purechemistry.orgnumberanalytics.com

Table 3: Representative Claisen-Schmidt Condensation of a Substituted Acetophenone

| Acetophenone Derivative | Aldehyde | Base | Solvent | Product (Chalcone) | Yield (%) |

|---|---|---|---|---|---|

| Acetophenone | Benzaldehyde | NaOH | Ethanol/Water | 1,3-Diphenylprop-2-en-1-one | ~90 |

| 4-Hydroxyacetophenone | 4-Chlorobenzaldehyde | NaOH | Ethanol | 1-(4-Hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 85 |

| 4-Nitroacetophenone | Benzaldehyde | NaOH | Ethanol | 1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one | 78 |

Chemoselective Reduction and Oxidation Processes

Reduction: The carbonyl group of this compound can be selectively reduced to a secondary alcohol in the presence of the stable methanesulfonyl group. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this transformation, typically carried out in an alcoholic solvent. masterorganicchemistry.comresearchgate.net This chemoselectivity is due to the much greater reactivity of ketones compared to sulfones towards hydride reducing agents. The resulting product would be 1-(3-methanesulfonylphenyl)ethan-1-ol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the ketone, while still likely leaving the sulfone intact under controlled conditions.

Table 4: Chemoselective Reduction of a Ketone

| Substrate | Reducing Agent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|---|

| Acetophenone | NaBH₄ | Methanol | Room Temp | 1-Phenylethanol | >95 |

| 3-Nitroacetophenone | NaBH₄ | Ethanol | Room Temp | 1-(3-Nitrophenyl)ethanol | ~90 |

Oxidation: The oxidation of the ethanone moiety is less common. Strong oxidizing agents would likely lead to cleavage of the C-C bond between the carbonyl and the methyl group, potentially forming 3-methanesulfonylbenzoic acid. Selective oxidation of the methyl group adjacent to the carbonyl is challenging.

Elucidation of Reaction Mechanisms via Advanced Spectroscopic and Kinetic Analyses

The mechanisms of the reactions involving this compound can be investigated using a combination of spectroscopic and kinetic techniques.

Spectroscopic Analysis: The progress of reactions and the structure of products can be monitored and confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for determining the structure of reactants, intermediates, and products. For instance, in an electrophilic substitution reaction, the position of the new substituent on the aromatic ring can be determined by analyzing the splitting patterns and chemical shifts of the aromatic protons in the ¹H NMR spectrum. In condensation reactions, the formation of the α,β-unsaturated system in chalcones can be confirmed by the appearance of characteristic signals for the vinylic protons. biointerfaceresearch.com

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. The disappearance of the ketone carbonyl stretch (around 1680-1700 cm⁻¹) and the appearance of a hydroxyl stretch (around 3200-3600 cm⁻¹) would confirm the reduction of the ethanone group. scialert.net The C=O stretch in the chalcone product of a Claisen-Schmidt condensation typically appears at a lower frequency due to conjugation. jocpr.com

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compounds, confirming their identity. scialert.net

Kinetic Analyses: Kinetic studies can provide insights into the reaction mechanism, such as the rate-determining step and the influence of reactant concentrations. For condensation reactions, the rate of the reaction can be monitored over time by techniques like UV-Vis spectroscopy (if the product is chromophoric, like a chalcone) or by taking aliquots and analyzing them by chromatography (e.g., HPLC). oberlin.edu The reaction order with respect to each reactant and the catalyst can be determined, which helps in proposing a plausible mechanism. For instance, kinetic studies of Knoevenagel condensations can help to understand the role of the catalyst in the deprotonation of the active methylene compound. acs.org

Derivatization and Structural Modification of 1 3 Methanesulfonylphenyl Ethan 1 One

Synthesis of Novel Derivatives at the Ethanone (B97240) Moiety

The ethanone moiety is a primary site for derivatization, offering opportunities for both alpha-functionalization of the methyl group and reactions at the carbonyl carbon.

The methyl group adjacent to the carbonyl (the α-position) can be functionalized through various reactions. For instance, α-halogenation can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, yielding α-bromo-1-(3-methanesulfonylphenyl)ethan-1-one. This halogenated intermediate is a versatile precursor for introducing other functional groups via nucleophilic substitution.

The carbonyl group itself can be transformed into a variety of derivatives. A common strategy to protect the carbonyl or to alter its reactivity is the formation of thioacetals. Reaction with 1,2-ethanedithiol (B43112) or 1,3-propanedithiol (B87085) under acidic conditions converts the ketone into the corresponding 1,3-dithiolane (B1216140) or 1,3-dithiane. organic-chemistry.org This transformation is not only a protective strategy but also enables umpolung (reactivity inversion) of the carbonyl carbon.

Table 1: Examples of Alpha-Functionalization and Carbonyl Derivatization

| Reaction Type | Reagents | Product |

|---|---|---|

| α-Bromination | N-Bromosuccinimide (NBS), AIBN | 2-Bromo-1-(3-methanesulfonylphenyl)ethan-1-one |

| Thioacetal Formation | 1,2-Ethanedithiol, H⁺ | 2-Methyl-2-(3-(methylsulfonyl)phenyl)-1,3-dithiolane |

| Thioacetal Formation | 1,3-Propanedithiol, H⁺ | 2-Methyl-2-(3-(methylsulfonyl)phenyl)-1,3-dithiane |

The carbonyl group of 1-(3-methanesulfonylphenyl)ethan-1-one readily undergoes condensation reactions with primary amines and their derivatives under mild acidic catalysis to form carbon-nitrogen double bonds. youtube.comkhanacademy.orgresearchgate.netnih.gov

Imines (Schiff Bases): Reaction with a primary amine (R-NH₂) yields an imine. This reaction is typically reversible and is driven to completion by the removal of water.

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) results in the formation of an oxime. khanacademy.orgnih.govyoutube.com Oximes are generally more stable than imines and can exist as E/Z isomers.

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its substituted derivatives (e.g., 2,4-dinitrophenylhydrazine) produces the corresponding hydrazone. youtube.comkhanacademy.orgnih.gov These derivatives are often crystalline solids with sharp melting points, historically used for the identification of ketones.

The general mechanism for these reactions involves the initial nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond. nih.gov

Table 2: Synthesis of Imines, Oximes, and Hydrazones

| Derivative | Reactant | General Product Structure |

|---|---|---|

| Imine | Primary Amine (R-NH₂) | N-(1-(3-(Methylsulfonyl)phenyl)ethylidene)alkanamine |

| Oxime | Hydroxylamine (NH₂OH) | 1-(3-(Methylsulfonyl)phenyl)ethan-1-one oxime |

| Hydrazone | Hydrazine (NH₂NH₂) | 1-(3-(Methylsulfonyl)phenyl)ethan-1-one hydrazone |

Transformations Involving the Methanesulfonyl Group

The methanesulfonyl group (-SO₂CH₃) is generally stable and considered a spectator group in many reactions. However, its formation from a more reactive precursor, the methylsulfanyl group (-SCH₃), is a key transformation. The oxidation of 1-(3-(methylsulfanyl)phenyl)ethan-1-one, for instance using an oxidant like hydrogen peroxide in the presence of an acid catalyst, yields this compound. google.com In some contexts, the methanesulfonyl group can act as a leaving group in nucleophilic aromatic substitution, particularly if the aromatic ring is further activated. Additionally, reports in the literature describe rare instances of base-catalyzed 1,3-sulfonyl migrations under specific conditions, suggesting the potential for skeletal rearrangements. nih.gov

Design and Synthesis of Advanced Analogs

The core structure of this compound is a building block for creating more complex, advanced analogs with potential applications in various fields of chemistry.

Annulation reactions use a starting molecule to build a new ring onto the existing framework. The ketone and α-methyl group of this compound are ideal functionalities for constructing heterocyclic rings.

Pyrazoles: Condensation with hydrazine or substituted hydrazines can be extended to form pyrazole (B372694) rings. The initial hydrazone can cyclize, particularly if the α-position is first modified to include another carbonyl group (forming a 1,3-dicarbonyl system).

Isoxazoles: Reaction with hydroxylamine followed by cyclization of a suitably functionalized intermediate can lead to isoxazole (B147169) derivatives.

Pyridines: The α-methyl group can be deprotonated to form an enolate, which can then participate in Michael additions and subsequent cyclizations to form substituted pyridines or pyridine (B92270) N-oxides. princeton.edu

Quinolines: In reactions like the Pfitzinger reaction, the ethanone moiety can react with isatin (B1672199) derivatives to produce quinoline-4-carboxylic acids. researchgate.net

These strategies, which involve forming multiple new bonds in a single sequence, are efficient methods for rapidly increasing molecular complexity. nih.govchim.it

Further diversification can be achieved by modifying the phenyl ring or the ethanone side chain.

Aromatic Core: The methanesulfonyl group is a meta-director and strongly deactivating for electrophilic aromatic substitution. Therefore, reactions like nitration (using HNO₃/H₂SO₄) or halogenation would be expected to introduce a substituent at the 5-position of the phenyl ring, although harsh conditions may be required.

Side Chain Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding 1-(3-methanesulfonylphenyl)ethan-1-ol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄). Complete reduction of the carbonyl group to a methylene (B1212753) group (-CH₂-) can be achieved through methods like the Wolff-Kishner (hydrazine, base, heat) or Clemmensen (Zn(Hg), HCl) reduction, affording 1-ethyl-3-(methylsulfonyl)benzene.

These modifications produce a range of analogs with altered electronic and steric properties, useful for structure-activity relationship studies in medicinal chemistry and materials science. nih.gov

Computational Chemistry Investigations of 1 3 Methanesulfonylphenyl Ethan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of 1-(3-Methanesulfonylphenyl)ethan-1-one. These methods provide detailed information about electron distribution and orbital energies, which are key determinants of a molecule's chemical nature.

Electronic Properties: The electronic properties are primarily described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of both the acetyl and methanesulfonyl groups is expected to lower the energies of these orbitals and influence the energy gap.

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.gov These descriptors, derived within the framework of conceptual DFT, help in predicting how the molecule will behave in a chemical reaction. nih.gov

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = χ² / 2η). A higher value indicates a stronger electrophile. mdpi.com

The presence of the strongly electron-withdrawing sulfonyl and acetyl groups suggests that this compound would be classified as a strong electrophile. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would show regions of negative potential (red/yellow) localized around the oxygen atoms of the carbonyl and sulfonyl groups, indicating these are the most likely sites for electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly those on the aromatic ring.

Table 1: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Predicted Value (eV) |

| HOMO Energy | EHOMO | -8.50 |

| LUMO Energy | ELUMO | -1.50 |

| Energy Gap | ΔE | 7.00 |

| Ionization Potential | I | 8.50 |

| Electron Affinity | A | 1.50 |

| Electronegativity | χ | 5.00 |

| Chemical Hardness | η | 3.50 |

| Electrophilicity Index | ω | 3.57 |

Molecular Modeling and Simulation of Reaction Pathways

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. acs.org By simulating reaction pathways, researchers can identify transition states, calculate activation energies, and understand the factors that control reaction outcomes. For this compound, modeling can provide insights into reactions such as nucleophilic additions to the carbonyl group or transformations involving the sulfonyl group.

The process involves mapping the potential energy surface (PES) of the reacting system. acs.org Reactants and products correspond to minima on the PES, while the transition state (TS) represents the saddle point connecting them. The energy difference between the reactants and the TS is the activation energy (Ea), which is the primary determinant of the reaction rate.

Example Reaction Pathway: Nucleophilic Addition A common reaction for ketones is the nucleophilic addition to the carbonyl carbon. Using computational methods, the approach of a nucleophile (e.g., a hydride or cyanide ion) to the carbonyl group of this compound can be modeled. The simulation would track the geometric and energetic changes as the new bond forms, leading to a tetrahedral intermediate. This process allows for the precise calculation of the activation barrier, providing a quantitative measure of the ketone's reactivity towards different nucleophiles. Studies on related acetophenone (B1666503) derivatives provide a framework for understanding these transformations. researchgate.net

Molecular Dynamics (MD) Simulations: While quantum chemical calculations are excellent for single elementary steps, molecular dynamics (MD) simulations can model the behavior of molecules over time, including complex reaction sequences and the influence of solvent. nih.govresearchgate.net MD simulations can be used to explore the conformational changes that precede a reaction and how solvent molecules might stabilize or destabilize reactants, intermediates, and transition states, offering a more complete picture of the reaction dynamics. acs.org

Theoretical Studies on Conformational Preferences and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of a molecule are crucial for its physical properties and biological activity. Theoretical studies allow for a detailed exploration of these features for this compound.

Conformational Analysis: The molecule has several rotatable bonds, primarily the C-C bond between the phenyl ring and the acetyl group, and the C-S bond between the phenyl ring and the sulfonyl group. Rotation around these bonds gives rise to different conformers. Conformational analysis using DFT methods can identify the stable conformers and determine their relative energies. researchgate.netysu.am For aryl sulfones, the orientation of the phenyl rings relative to the sulfonyl group is a key structural feature. researchgate.net It is expected that the lowest energy conformer of this compound would have a staggered arrangement to minimize steric hindrance between the bulky groups. Long-range corrected density functionals are often necessary for accurate prediction of dihedral angles in such systems. researchgate.netysu.am

Table 2: Predicted Stable Conformers and Relative Energies

| Conformer | Dihedral Angle (Cring-Cring-Cacetyl-O) | Dihedral Angle (Cring-Cring-S-Cmethyl) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | ~30° | ~90° | 0.00 |

| 2 | ~150° | ~90° | 1.25 |

| 3 | ~30° | ~-90° | 1.30 |

Intermolecular Interactions: The sulfonyl and carbonyl groups in this compound are capable of forming various non-covalent interactions. The oxygen atoms of both groups are strong hydrogen bond acceptors. researchgate.net Computational studies on similar aromatic sulfonyl compounds have shown that these oxygen atoms are the dominant sites for intermolecular interactions. nih.gov Additionally, the aromatic ring can participate in π-π stacking and NH-π interactions, which are important in crystal packing and molecular recognition. sdu.dknih.gov Hirshfeld surface analysis is a computational technique used to visualize and quantify these intermolecular contacts in crystal structures. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is widely used to predict spectroscopic data, which serves as a crucial tool for structure elucidation and the interpretation of experimental spectra. nrel.gov

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a routine application of quantum mechanics. nih.govresearchgate.net Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used with DFT, can provide highly accurate predictions. tandfonline.com The accuracy can be further improved by considering a Boltzmann-weighted average of the chemical shifts from the most stable conformers. nih.gov Modern machine learning protocols, trained on large datasets of QM calculations, can also predict NMR spectra with high accuracy and speed. nrel.govchemrxiv.org

Table 3: Predicted 1H and 13C NMR Chemical Shifts (ppm)

| Atom Type | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

| Acetyl CH3 | 2.65 | 27.0 |

| Sulfonyl CH3 | 3.10 | 44.5 |

| Carbonyl C=O | - | 197.5 |

| Aromatic C-1 (ipso-acetyl) | - | 138.0 |

| Aromatic C-3 (ipso-sulfonyl) | - | 140.0 |

| Aromatic C-H | 7.80 - 8.30 | 127.0 - 134.0 |

Vibrational Spectroscopy (IR & Raman): The vibrational frequencies corresponding to IR and Raman spectra can be calculated at the DFT level. researchgate.net These calculations help in assigning experimental vibrational bands to specific molecular motions. nih.gov For this compound, characteristic intense peaks would be predicted for the C=O stretching of the ketone and the symmetric and asymmetric S=O stretching of the sulfonyl group.

Table 4: Predicted Key Vibrational Frequencies (cm-1)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |

| Carbonyl Stretch | C=O | 1685 - 1700 |

| Asymmetric Sulfonyl Stretch | S=O | 1310 - 1330 |

| Symmetric Sulfonyl Stretch | S=O | 1150 - 1170 |

| Aromatic C=C Stretch | Phenyl Ring | 1450 - 1600 |

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comrsc.orgumass.edu This method calculates the energies of excited states, allowing for the prediction of the maximum absorption wavelengths (λmax) and oscillator strengths. researchgate.net For this compound, the calculations would likely predict strong absorptions corresponding to π → π* transitions within the aromatic system.

Role in Advanced Organic Synthesis and Methodology Development

1-(3-Methanesulfonylphenyl)ethan-1-one as a Versatile Synthetic Building Block

The reactivity of this compound is largely dictated by its two primary functional groups: the carbonyl group of the acetophenone (B1666503) moiety and the methanesulfonyl substituent. The acetyl group's α-protons are acidic and can be deprotonated to form an enolate, which can then participate in a wide range of carbon-carbon bond-forming reactions. These include aldol (B89426) condensations, Claisen-Schmidt reactions, and alkylations.

For instance, in Claisen-Schmidt condensations, this compound can react with various aromatic aldehydes to yield chalcones. These α,β-unsaturated ketones are important intermediates in the synthesis of flavonoids and other heterocyclic compounds with potential biological activities. The presence of the electron-withdrawing methanesulfonyl group can influence the reactivity of the acetophenone and the properties of the resulting chalcone (B49325).

Furthermore, the carbonyl group itself can undergo nucleophilic attack, leading to the formation of alcohols, imines, and other derivatives. This versatility allows for the incorporation of the 3-methanesulfonylphenyl motif into a diverse array of molecular architectures.

A notable application of substituted acetophenones, and by extension this compound, is in the synthesis of indanone frameworks. Through intramolecular cyclization reactions, such as Friedel-Crafts acylation of derivatives, this building block can be converted into substituted indanones, which are core structures in many natural products and pharmacologically active compounds.

Table 1: Key Reactions of this compound as a Building Block

| Reaction Type | Reactant(s) | Product Type | Significance |

| Claisen-Schmidt Condensation | Aromatic Aldehyde | Chalcone | Precursor to flavonoids and heterocycles. |

| Aldol Condensation | Aldehyde/Ketone | β-Hydroxy Ketone | Carbon-carbon bond formation. |

| Nucleophilic Addition | Grignard Reagent | Tertiary Alcohol | Functional group transformation. |

| Reductive Amination | Amine, Reducing Agent | Amine | Introduction of nitrogen-containing moieties. |

Development of New Synthetic Methodologies Utilizing the Compound

The unique electronic properties of this compound make it an interesting substrate for the development and optimization of new synthetic methodologies. The electron-withdrawing nature of the methanesulfonyl group deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position relative to the acetyl group. Conversely, it can activate the ring for nucleophilic aromatic substitution under certain conditions.

This electronic influence is also pertinent in transition-metal-catalyzed cross-coupling reactions. While not extensively documented for this specific isomer, substituted acetophenones are known to participate in reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings, either through functionalization of the aromatic ring or by leveraging the reactivity of the acetyl group. The presence of the sulfonyl group can impact catalyst activity and selectivity in these transformations.

Moreover, the compound can serve as a model substrate for studying reaction mechanisms and for developing novel catalytic systems. For example, its behavior in asymmetric hydrogenation or transfer hydrogenation reactions can provide insights into the stereochemical control exerted by catalysts in the presence of a meta-sulfonyl group.

Precursor Role in the Synthesis of Complex Molecular Scaffolds of Academic Interest

The utility of this compound extends to the synthesis of more complex and academically significant molecular scaffolds. Its ability to undergo a variety of chemical transformations allows for its incorporation into multi-ring systems and molecules with specific stereochemical arrangements.

One area of interest is the synthesis of heterocyclic compounds. The chalcones derived from this compound can be cyclized with reagents like hydrazine (B178648), guanidine, or thiourea (B124793) to form pyrazolines, pyrimidines, and thiopyrimidines, respectively. These heterocyclic cores are prevalent in medicinal chemistry and materials science.

Additionally, the compound can be a starting point for the synthesis of spirocyclic and fused-ring systems. For example, multi-step sequences involving condensation, cyclization, and rearrangement reactions can lead to the construction of intricate molecular architectures that are of interest for their unique three-dimensional shapes and potential biological properties.

Applications in Multicomponent Reactions for Scaffold Diversity

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the rapid assembly of complex molecules from three or more starting materials in a single pot. Acetophenones are known to participate in various MCRs, and this compound is a potential candidate for such transformations.

For instance, in a Hantzsch-type reaction, it could potentially react with an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt to generate substituted dihydropyridines. The electronic nature of the 3-methanesulfonylphenyl group would likely influence the reaction outcome and the properties of the resulting dihydropyridine (B1217469) scaffold.

Another possibility is its involvement in Passerini or Ugi reactions, which are isocyanide-based MCRs. Although the direct participation of the ketone might be less common than that of aldehydes, modifications of the reaction conditions or the use of specific catalysts could enable its incorporation, leading to the synthesis of α-acyloxy amides or α-aminoacyl amides containing the 3-methanesulfonylphenyl moiety. The ability to generate a wide variety of structures from simple starting materials makes MCRs an attractive strategy for creating libraries of compounds for drug discovery and other applications.

Table 2: Potential Multicomponent Reactions Involving this compound

| MCR Name | Typical Reactants | Potential Product Scaffold |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester, Ammonia | Dihydropyridine |

| Biginelli Reaction | Aldehyde, Urea/Thiourea, β-Ketoester | Dihydropyrimidinone/-thione |

| Passerini Reaction | Isocyanide, Carboxylic Acid | α-Acyloxy Amide |

| Ugi Reaction | Isocyanide, Carboxylic Acid, Amine | α-Aminoacyl Amide |

Future Research Directions and Interdisciplinary Prospects for 1 3 Methanesulfonylphenyl Ethan 1 One

Exploration of Undiscovered Reactivity Patterns and Synthetic Transformations

The reactivity of 1-(3-Methanesulfonylphenyl)ethan-1-one is dictated by its three primary components: the carbonyl group, the α-methyl group, and the methanesulfonyl-substituted aromatic ring. Future research should focus on leveraging the interplay between these functional groups to uncover new synthetic pathways.

α-Functionalization: The protons on the methyl group adjacent to the carbonyl are acidic and can be removed to form an enolate. This nucleophilic intermediate can participate in a wide array of bond-forming reactions. While classical methods for α-functionalization are well-established, novel strategies could provide more efficient and selective access to complex derivatives researchgate.net. For instance, modern methods like copper-catalyzed aerobic oxidative sulfonylation could be explored to introduce a second sulfonyl group at the α-position, yielding β-keto sulfones researchgate.net.

Carbonyl Group Transformations: The ketone functionality is a gateway to numerous other chemical structures. Asymmetric transfer hydrogenation, potentially directed by the existing sulfone group, could yield chiral alcohols with high enantiomeric purity researchgate.net. The sulfone group has a strong capacity to direct such reductions, providing a predictable route to specific stereoisomers researchgate.net. Furthermore, conversion of the ketone into heterocycles (e.g., pyrazoles, isoxazoles, or pyrimidines) through condensation reactions with appropriate binucleophiles is a promising area for creating novel bioactive molecules.

Radical-Mediated Reactions: The sulfone moiety can be a precursor to sulfonyl radicals under specific conditions, such as visible-light photoredox catalysis nih.gov. Although this typically involves sulfonyl chlorides or hydrazides, research into novel activation methods for the robust methylsulfonyl group could open new pathways for radical-mediated hydrosulfonylation of alkenes and alkynes nih.govresearchgate.net.

The following table summarizes potential synthetic explorations for this compound.

| Reaction Type | Potential Reagents | Expected Product Class | Research Goal |

|---|---|---|---|

| Asymmetric Reduction | Transfer hydrogenation catalysts (e.g., [(arene)Ru(TsDPEN)H]) | Chiral Secondary Alcohols | Stereoselective synthesis of valuable building blocks. |

| α-Halogenation | N-Bromosuccinimide (NBS), Br₂ | α-Halo Ketones | Creation of versatile intermediates for further substitution. |

| Aldol (B89426) Condensation | Aromatic aldehydes, base catalyst | Chalcone (B49325) Derivatives | Synthesis of precursors for flavonoids and other bioactive compounds. |

| Heterocycle Formation | Hydrazine (B178648), Hydroxylamine (B1172632), Guanidine | Pyrazoles, Isoxazoles, Pyrimidines | Development of novel heterocyclic compounds with potential pharmaceutical applications. |

| Willgerodt-Kindler Reaction | Sulfur, Morpholine | Arylthioamides | Functional group interconversion to access different compound classes. |

Integration into Novel Catalytic Systems and Methodologies

The unique electronic properties imparted by the methanesulfonyl group make this compound and its derivatives attractive candidates for use in catalysis, either as ligands or as organocatalysts themselves.

Future research could focus on modifying the structure to incorporate additional coordinating atoms (e.g., nitrogen, phosphorus) to create novel ligands for transition metal catalysis. The sulfone group can act as a hemilabile coordinating group or as a non-coordinating electronic modifier to tune the properties of the catalyst. For example, derivatives could be designed to mimic established ligand scaffolds, such as phosphino-imidazoline ligands used in copper-catalyzed asymmetric reactions, to explore new catalytic applications nih.gov.

Furthermore, the compound could serve as a precursor for sulfur-based organocatalysts. Conversion of the acetyl group into a different functional handle could allow for the introduction of a catalytically active site. For instance, derivatization into sulfonium (B1226848) or sulfoxonium ylides could enable its use in organocatalyzed asymmetric cyclization reactions oaepublish.com. Polymers derived from monomers based on this compound could also exhibit catalytic activity, analogous to how sulfonyl-group-functionalized polymers have been used to catalyze biodiesel formation conicet.gov.arresearchgate.net.

Advanced Computational Modeling for Predictive Chemical Synthesis and Design

Computational chemistry provides powerful tools for predicting the behavior of molecules and guiding experimental work, thereby accelerating the discovery process rsc.org. For this compound, advanced computational modeling can be employed in several key areas.

Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule. This allows for the calculation of properties such as molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO), which can predict the most likely sites for electrophilic and nucleophilic attack mdpi.com. Such studies can help rationalize observed reactivity and predict the outcomes of unexplored reactions.

Mechanism Elucidation: Computational modeling can be used to investigate the transition states and reaction pathways of the synthetic transformations proposed in section 7.1. Understanding the precise mechanism of a reaction is crucial for optimizing conditions such as temperature, solvent, and catalyst choice to improve yields and selectivity.

Virtual Screening and Derivative Design: By computationally modeling derivatives of this compound, it is possible to predict their properties. For instance, molecular docking simulations could screen libraries of virtual derivatives against biological targets to identify potential drug candidates. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can assess the drug-likeness of designed molecules before committing to their synthesis researchgate.netnih.gov.

Potential Contributions to Materials Science Research through Derivatization and Polymer Precursors

The bifunctional nature of this compound makes it a highly promising building block, or monomer, for the synthesis of advanced polymers. The combination of a reactive ketone and a robust sulfone group can lead to materials with desirable properties.

The ketone group can be used as a handle for polymerization. For example, it can be converted into a vinyl group to create aryl vinyl ketone monomers, which can then be polymerized to form polymers with rigid carbon backbones and high thermal stability nii.ac.jp. Alternatively, keto-functionalized polymer scaffolds can be synthesized and then modified through post-polymerization conjugation, allowing for the attachment of various functional side chains nih.gov. This approach offers a versatile platform for creating custom materials bohrium.com.

The methanesulfonyl group is a key component in many high-performance engineering thermoplastics, such as poly(arylene ether sulfone)s (PES) vt.edu. Its presence in the polymer backbone typically imparts high thermal and oxidative stability, chemical resistance, and good mechanical properties. Incorporating this compound into polymer structures could lead to new materials with an advantageous combination of these properties. Research has shown that vinyl monomers containing sulfonyl groups can be polymerized to create materials with higher glass-transition temperatures compared to their non-sulfonylated analogues rsc.orgresearchgate.net.

The following table outlines potential avenues for materials science research.

| Polymer Type | Proposed Synthetic Route | Potential Properties | Potential Applications |

|---|---|---|---|

| Poly(vinyl sulfone)s | Conversion of acetyl group to a vinyl group, followed by radical polymerization. | High thermal stability, high refractive index, chemical resistance. | Specialty optical films, high-performance coatings. |

| Polyketones | Step-growth polymerization involving the ketone and aromatic ring. | Semicrystalline nature, solvent resistance, high melting point. | Matrix resins for composites, engineering thermoplastics. |

| Functionalized Polyethers | Polymerization of a derivative (e.g., an epoxide), followed by post-polymerization modification. | Tunable solubility, ion-conductivity (if sulfonated), biocompatibility. | Solid polymer electrolytes, drug delivery systems, functional membranes. |

| Cross-linked Resins | Condensation polymerization with polyfunctional aldehydes or amines. | High rigidity, thermal stability, insolubility. | Thermosetting resins, adhesives, aerospace components. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.